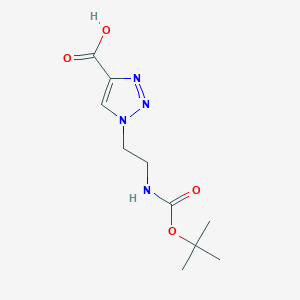

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-4-5-14-6-7(8(15)16)12-13-14/h6H,4-5H2,1-3H3,(H,11,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEDTPDEWOIULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128517 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211504-22-1 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211504-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Principle

- Starting materials: An organic azide bearing the desired substituent (in this case, a 2-(tert-butoxycarbonylamino)ethyl azide) and a β-ketoester.

- Reagents: A base (e.g., sodium ethoxide or potassium tert-butoxide) to facilitate cycloaddition.

- Outcome: Formation of the 1-substituted 1,2,3-triazole-4-carboxylic acid via cyclization and ring closure.

This method has been patented and validated for large-scale synthesis due to its safety and efficiency.

Synthetic Steps

| Step | Description | Reagents/Conditions | Notes | |

|---|---|---|---|---|

| 1 | Preparation of the azide intermediate | Conversion of 2-(tert-butoxycarbonylamino)ethyl halide (e.g., bromide) to azide via nucleophilic substitution with sodium azide | Typically in DMF or DMSO, moderate temperature | Azide formation is crucial and must be handled with care due to azide toxicity |

| 2 | One-step cycloaddition | React azide with β-ketoester (e.g., ethyl acetoacetate) in the presence of a base | Base: sodium ethoxide or potassium tert-butoxide; solvent: ethanol or THF; temperature: ambient to reflux | Forms the triazole ring and carboxylic acid moiety |

| 3 | Hydrolysis and purification | Hydrolyze ester to carboxylic acid if necessary, followed by purification | Acidic or basic hydrolysis; purification by crystallization or chromatography | Yields high-purity 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid |

Reaction Scheme Summary

$$

\text{R-N}_3 + \text{β-ketoester} \xrightarrow[\text{Base}]{\text{Solvent, heat}} \text{1-substituted-1,2,3-triazole-4-carboxylic acid}

$$

Where R = 2-((tert-butoxycarbonyl)amino)ethyl group.

Detailed Research Findings and Data

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| One-step β-ketoester + azide | 2-(Boc-amino)ethyl azide + β-ketoester | Base (NaOEt, KOtBu), solvent (EtOH, THF) | High regioselectivity, scalable, efficient | Requires azide intermediate, handling safety concerns |

| Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | 2-(Boc-amino)ethyl alkyne + carboxylic acid azide | Cu(I) catalyst, ligand, solvent | Regioselective, mild conditions | Multi-step synthesis to prepare starting materials, catalyst removal |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically involving the conversion of the amine group to a nitro group or the carboxylic acid group to a more oxidized form.

Reduction: : Reduction reactions can convert the carboxylic acid group to an alcohol or the nitro group to an amine.

Substitution: : Substitution reactions can occur at the triazole ring, where various substituents can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

Substitution: : Substituents can be introduced using nucleophilic substitution reactions with appropriate reagents.

Major Products Formed

Oxidation: : Nitro derivatives, carboxylic acids, and their derivatives.

Reduction: : Amines, alcohols, and other reduced forms.

Substitution: : Various substituted triazoles.

Scientific Research Applications

Chemistry: : This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: : Triazoles are known to exhibit biological activity, and this compound can be used in the study of enzyme inhibitors and other biological targets.

Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid with analogous triazole-carboxylic acid derivatives, emphasizing structural variations, biological activities, and synthetic applications:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-aminophenyl analog (1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid) demonstrates potent antibacterial activity due to its planar aromatic system, which facilitates DNA intercalation and disruption of bacterial replication . In contrast, the Boc-protected aminoethyl derivative lacks direct antimicrobial activity but offers synthetic versatility for prodrug strategies . Formyl-containing derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid) exhibit unique tautomerism, forming cyclic hemiacetals that enhance metal-binding capacity, a feature exploited in analytical chemistry .

Role of the Boc Group :

- The tert-butoxycarbonyl group in the target compound enhances solubility in organic solvents and prevents undesired side reactions during peptide coupling. Its removal under acidic conditions (e.g., TFA) regenerates the free amine for further functionalization .

- Comparatively, azetidine- and pyrrolidine-containing triazoles (e.g., 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid) introduce conformational rigidity, mimicking proline residues in peptides to improve target binding .

Synthetic Methodologies :

Biological Activity

1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylic acid, a derivative of the triazole family, has garnered attention for its potential biological activities. This compound, characterized by its unique chemical structure, has been studied for various pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects.

- Molecular Formula : C10H16N4O4

- Molecular Weight : 256.26 g/mol

- CAS Number : 1211504-22-1

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The compounds were tested for their ability to inhibit bacterial growth and showed promising results in reducing bacterial viability in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been a focal point in recent studies. In particular, derivatives similar to this compound have been shown to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects .

Anticancer Properties

The anticancer activity of triazole derivatives has also been explored extensively. A study highlighted the selective cytotoxicity of certain triazole compounds against cancer cell lines. The mechanisms involved apoptosis induction and DNA damage without direct DNA intercalation . These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : The compound appears to modulate immune responses by inhibiting the release of pro-inflammatory cytokines.

- Cell Cycle Interference : Similar triazole compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are their critical optimization parameters?

The synthesis typically involves:

- Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide precursor reacts with a Boc-protected alkyne derivative .

- Boc protection : The tert-butoxycarbonyl group is introduced to the aminoethyl side chain prior to cyclization to prevent undesired side reactions. Reaction conditions (e.g., anhydrous environment, 0–25°C) and stoichiometric ratios of di-tert-butyl dicarbonate (Boc₂O) are critical for high yields .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) is used to isolate the product. Purity is confirmed via HPLC (≥95%) .

Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?

- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the triazole ring (δ 7.8–8.2 ppm for triazole protons), Boc group (δ 1.4 ppm for tert-butyl), and carboxylic acid (broad peak at δ 10–13 ppm). 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex spectra .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times are compared to standards .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ or [M−H]⁻) with an error margin <5 ppm .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Store at −20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.

- Avoid prolonged exposure to moisture, heat (>40°C), or acidic/basic conditions, which can degrade the carboxylic acid or Boc-protected amine .

Advanced Questions

Q. How should researchers address discrepancies between calculated and observed spectral data (e.g., NMR or HRMS)?

- Tautomerism in triazole : The 1,2,3-triazole ring can exhibit prototropic tautomerism, leading to unexpected NMR shifts. Use deuterated solvents (DMSO-d6 or CDCl3) and variable-temperature NMR to identify tautomeric forms .

- Impurity analysis : LC-MS or preparative TLC isolates minor byproducts (e.g., de-Boc derivatives or unreacted intermediates) for structural elucidation .

- Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian or ACD/Labs) .

Q. What strategies are effective in modulating the solubility and stability of this compound for biological assays?

- Solubility enhancement : Use DMSO as a co-solvent (≤5% v/v in aqueous buffers) or derivatize the carboxylic acid to a methyl ester (via Fischer esterification) for lipophilic media .

- pH stability : The Boc group is stable at neutral pH but hydrolyzes under acidic conditions (pH <3). For in vitro studies, maintain pH 6–8 using phosphate or Tris buffers .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

- Functional group modifications : Replace the carboxylic acid with amides (e.g., coupling with primary amines) or sulfonamides to alter polarity and bioavailability .

- Triazole substitutions : Introduce halogens (e.g., Cl, F) or aryl groups at the triazole 1-position to enhance target binding affinity. Click chemistry with substituted azides is a viable route .

- Boc deprotection : Remove the Boc group (using TFA) to generate a free amine for conjugation with fluorescent tags or biotin .

Q. What experimental controls are essential when studying this compound’s biological activity (e.g., enzyme inhibition)?

- Negative controls : Use structurally analogous compounds lacking the triazole or carboxylic acid moieties to confirm target specificity.

- Stability controls : Monitor compound integrity in assay media via LC-MS at 0-, 6-, and 24-hour time points .

- Dose-response validation : Perform assays in triplicate with at least six concentration points (e.g., 1 nM–100 μM) to calculate accurate IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.